molecular formula C17H13N3O B12113589 (2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone CAS No. 87379-52-0

(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone

Cat. No.: B12113589
CAS No.: 87379-52-0
M. Wt: 275.30 g/mol
InChI Key: NLHJAKWHDWQGPV-UHFFFAOYSA-N
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Description

(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone: is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-phenylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2-Amino-4-phenylpyrimidin-5-yl)(phenyl)methanone: can be compared with other pyrimidine derivatives, such as:

    2-Amino-4,6-diphenylpyrimidine: Similar structure but with an additional phenyl group.

    2-Amino-4-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.

    2-Amino-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a phenyl group.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

CAS No.

87379-52-0

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

(2-amino-4-phenylpyrimidin-5-yl)-phenylmethanone

InChI

InChI=1S/C17H13N3O/c18-17-19-11-14(16(21)13-9-5-2-6-10-13)15(20-17)12-7-3-1-4-8-12/h1-11H,(H2,18,19,20)

InChI Key

NLHJAKWHDWQGPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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